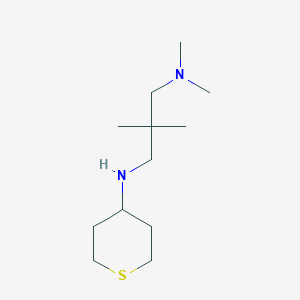
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine is an organic compound with the molecular formula C12H26N2S This compound is characterized by the presence of a tetrahydrothiopyran ring and a propane-1,3-diamine backbone, which are substituted with tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine typically involves the reaction of tetrahydrothiopyran with tetramethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, electrophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethyl-N2-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine: This compound has a similar structure but with fewer methyl groups and a different backbone.
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-pyran-4-yl)propane-1,3-diamine: Similar structure with a pyran ring instead of a thiopyran ring.
Uniqueness
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine is unique due to the presence of the tetrahydrothiopyran ring, which imparts distinct chemical and biological properties. The tetramethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H26N2S |
|---|---|
Molecular Weight |
230.42 g/mol |
IUPAC Name |
N,N,2,2-tetramethyl-N'-(thian-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2S/c1-12(2,10-14(3)4)9-13-11-5-7-15-8-6-11/h11,13H,5-10H2,1-4H3 |
InChI Key |
FFMDGDJJZCKWTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCSCC1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



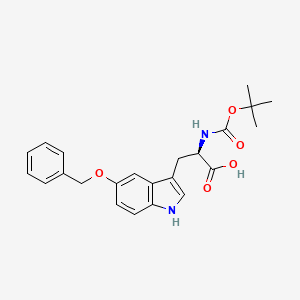
![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13030022.png)
![7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030030.png)
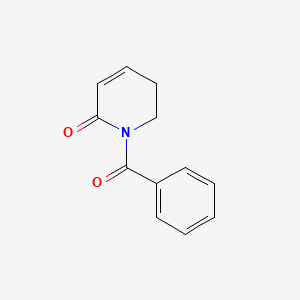
![Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate](/img/structure/B13030042.png)
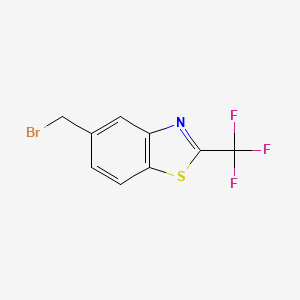
![5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13030048.png)
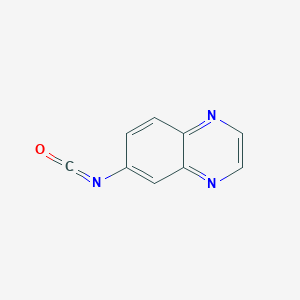
![3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030058.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13030061.png)

![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)

